2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that integrates the structural features of both triazole and thiophene rings. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry, due to its ability to interact with biological systems.
The synthesis of 2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid can be achieved through several methods:
The molecular structure of 2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid can be described as follows:
| Property | Value |
|---|---|
| CAS Number | 1431473-08-3 |
| IUPAC Name | 2-(triazol-2-yl)thiophene-3-carboxylic acid |
| InChI Key | LPJXZPXMTPBMEZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=NN(N=C1)C2=CSC=C2C(=O)O |
The compound can undergo various chemical reactions:
| Reaction Type | Common Reagents |
|---|---|
| Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Sodium borohydride, lithium aluminum hydride |
| Substitution | Halogens, alkyl halides, nucleophiles like amines |
The mechanism of action for 2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid involves its interactions at the molecular level:
The physical and chemical properties of 2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid are crucial for understanding its behavior in various environments:
These properties contribute to its potential applications in organic synthesis and pharmaceutical development.
The scientific uses of 2-(2H-1,2,3-triazol-2-yl)thiophene-3-carboxylic acid include:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8